molecular formula C15H13N3O2S B13060591 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B13060591
M. Wt: 299.3 g/mol
InChI Key: GIIMLPHBHLFTQZ-UHFFFAOYSA-N
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Description

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a benzohydrazide derivative featuring a benzoxazole moiety linked via a sulfanyl-methyl group. Benzohydrazides are structurally characterized by a hydrazide (-CONHNH₂) group attached to a benzene ring, often modified with heterocyclic or substituted aromatic groups to enhance biological activity. This compound’s benzoxazole core distinguishes it from analogs with benzothiazole, benzimidazole, or other heterocyclic systems, influencing electronic properties and target interactions .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzohydrazide

InChI

InChI=1S/C15H13N3O2S/c16-18-14(19)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9,16H2,(H,18,19)

InChI Key

GIIMLPHBHLFTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzohydrazide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and solvents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzoxazole moiety is known for its biological activity, making it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Material Science: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Benzothiazole: Sulfur’s electronegativity may increase lipophilicity, enhancing membrane permeability in antitumor applications . Benzimidazole: Nitrogen-rich structure facilitates intercalation with DNA/proteins, contributing to cytotoxicity .
  • Substituent Effects: Electron-withdrawing groups (CF₃, NO₂): Improve enzyme inhibition (e.g., AChE/BuChE) by stabilizing charge interactions . Halogens (Cl, Br): Enhance antibacterial/antitumor activity via hydrophobic interactions and metabolic stability . Methoxy/Oxadiazole: Increase antioxidant capacity through radical scavenging .

Antimicrobial Activity :

  • Benzothiazole-sulfanyl derivatives (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-4-ethoxyphenyl]acetohydrazide) show moderate-to-strong antibacterial effects, attributed to sulfur’s nucleophilic reactivity .
  • Halogenated benzohydrazides (e.g., 4-[(2-bromophenoxy)methyl]benzohydrazide) exhibit enhanced Gram-positive bacterial inhibition due to bromine’s hydrophobic interactions .

Antitumor Activity :

  • Benzimidazole-linked benzohydrazides (e.g., compound 5a) demonstrate exceptional cytotoxicity (IC₅₀: 0.0316 µM) against lung adenocarcinoma, surpassing cisplatin .
  • Benzothiazole analogs (e.g., compound 12a) show specificity for breast cancer (MCF7) via kinase inhibition .

Enzyme Inhibition :

  • 4-(Trifluoromethyl)benzohydrazide hydrazones inhibit AChE/BuChE (IC₅₀: 46.8–137.7 µM), with CF₃ improving binding to hydrophobic pockets .
  • Oxadiazole derivatives act as non-competitive inhibitors due to their rigid, planar structures .

Structure-Activity Relationships (SAR)

Heterocyclic Core :

  • Benzoxazole’s oxygen atom may favor hydrogen bonding over benzothiazole’s sulfur, altering target specificity.
  • Benzimidazole’s dual nitrogen atoms enhance DNA intercalation, critical for antitumor activity .

Substituent Position: Ortho/meta substituents (e.g., 2-hydroxy-3-methoxy in compound 5) improve urease inhibition by chelating metal ions in enzyme active sites . Para-substituted electron-withdrawing groups (e.g., CF₃, NO₂) optimize cholinesterase inhibition .

Hybrid Structures :

  • Combining benzohydrazides with triazoles or pyrroles (e.g., ) broadens activity spectra via multi-target mechanisms .

Biological Activity

The compound 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a member of the benzohydrazide family, characterized by its unique structural features that include a benzoxazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, including synthesis methods, research findings, and comparative data with related compounds.

Structural Features

The molecular formula of This compound is C15H13N3O2SC_{15}H_{13}N_3O_2S. The compound consists of:

  • A benzohydrazide moiety.
  • A benzoxazole ring that enhances its biological interactions.
  • A sulfanyl group that contributes to its reactivity.

Synthesis Method

The synthesis typically involves the reaction of 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoic acid with hydrazine hydrate. The general steps are as follows:

  • Dissolve the acid in a suitable solvent.
  • Add hydrazine hydrate slowly while stirring.
  • Heat the mixture under reflux for several hours.
  • Purify the resulting product through crystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of hydrazides, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and MRSA .

Case Study: Antimicrobial Screening

A study screened several hydrazide-hydrazone compounds for antimicrobial activity against a panel of microorganisms. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

Molecular docking studies have shown that This compound can effectively bind to specific active sites on enzymes, suggesting its potential as an enzyme inhibitor . This property is particularly relevant in developing therapeutic agents targeting inflammatory pathways.

Antiproliferative Activity

In vitro studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. For instance, compounds with a similar structure have shown promising results in inhibiting the proliferation of human cancer cell lines such as HepG2 and LN-229 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 3.91 µg/mL against Staphylococcus aureus
Enzyme InhibitionPotential inhibitor of specific enzymes
AntiproliferativeInhibits proliferation in HepG2 and LN-229 cells

Comparative Analysis with Related Compounds

The biological activity of This compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-[(1H-benzimidazol-2-ylsulfanylmethyl)]benzohydrazideContains a benzimidazole ringExhibits different biological activities
4-(1H-benzothiazol-2-ylsulfanylmethyl)benzohydrazideContains a benzothiazole ringKnown for distinct antimicrobial properties
4-(1H-benzoxazol-2-yloxy)benzoic acidContains an ether linkage instead of sulfanylDifferent reactivity profile due to ether functionality

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